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Compound of Interest

Compound Name: co-Proxamol

Cat. No.: B15181980

A comprehensive analysis of the international regulatory landscape surrounding the analgesic
co-proxamol reveals a consistent trend towards withdrawal and stringent restrictions driven by
significant safety concerns. This guide synthesizes the regulatory status, scientific rationale,
and therapeutic alternatives across key international markets, providing researchers, scientists,
and drug development professionals with a detailed comparative overview.

The combination analgesic co-proxamol, containing dextropropoxyphene and paracetamol,
has faced increasing scrutiny from regulatory bodies worldwide. Concerns over its narrow
therapeutic index, potential for fatal overdose, and cardiotoxicity have led to its withdrawal from
markets in the United Kingdom, the European Union, the United States, and Canada, with
significant restrictions imposed in Australia.

Comparative Regulatory Status
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Country/Regio
n

Regulatory

Key Reasons

Status

Year of Action

for Action

Still Available?

United Kingdom

Withdrawn

Phased from
2005-2007

High number of
suicides and
accidental
overdoses,
limited evidence
of superior
efficacy
compared to
paracetamol
alone.[1][2][3]

On a "named
patient” basis for
exceptional

cases.

European Union

Withdrawn

Recommended
in 2009

Unfavorable risk-
benefit balance,
particularly the
risk of fatal
overdose.[4][5][6]

[7]

United States

Withdrawn

2010

New data
showing serious
cardiac toxicity
(arrhythmias)
even at
therapeutic
doses.[8][9][10]
[11][12]

No

Canada

Withdrawn

2010

Risk of serious
abnormal heart

rhythms.

No

Australia

Restricted

From 2012

Concerns about
safety and
efficacy, though it
remains
available under

strict prescribing

Yes, with
significant

restrictions.
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conditions
following legal
challenges.[13]
[14][15]

Scientific Rationale for Withdrawal

The decisions by global regulatory agencies to remove or restrict co-proxamol have been
underpinned by a growing body of evidence highlighting its significant risks in comparison to its
therapeutic benefits.

Overdose and Suicide Risk

A primary driver for the withdrawal of co-proxamol, particularly in the UK, was its
disproportionate involvement in intentional and accidental overdose deaths. Data from England
and Wales showed that co-proxamol was implicated in 300-400 self-poisoning deaths
annually.[1][2] Studies revealed that co-proxamol had a significantly higher fatality index
compared to other common analgesics.

Cardiac Toxicity

A pivotal factor in the US Food and Drug Administration's (FDA) decision to withdraw
propoxyphene (the active opioid component of co-proxamol) was new clinical data
demonstrating its potential to cause serious cardiac arrhythmias.[8][9][10][11] The FDA-
mandated study revealed that even at therapeutic doses, propoxyphene could induce
significant changes in the heart's electrical activity.

Limited Efficacy

Regulatory bodies, including the UK's Medicines and Healthcare products Regulatory Agency
(MHRA) and the European Medicines Agency (EMA), concluded that there was a lack of robust
evidence to suggest that co-proxamol was more effective for pain relief than full-dose
paracetamol alone.[2] A systematic review and meta-analysis of randomized controlled trials
found no statistically significant difference in analgesic effect between co-proxamol and
paracetamol alone for acute pain.
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Therapeutic Alternatives

In light of co-proxamol's withdrawal, healthcare providers have shifted to a range of alternative
analgesics. The choice of alternative is dependent on the type and severity of pain, as well as
individual patient factors.

Commonly Recommended Alternatives:

Paracetamol (Acetaminophen): Often the first-line recommendation for mild to moderate
pain.

o Co-codamol (Paracetamol and Codeine): A combination opioid analgesic considered a safer
alternative to co-proxamol for moderate pain.

¢ Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Such as ibuprofen, for pain associated
with inflammation.

« Other Opioids: For more severe pain, other opioid analgesics may be prescribed, with
careful consideration of their own risk profiles.

Experimental Protocols

While detailed proprietary study protocols are not always publicly available, the methodologies
employed in the key safety and efficacy assessments can be summarized.

FDA Cardiac Safety Study (Paraphrased Methodology)

To assess the cardiac effects of propoxyphene, the FDA required the manufacturer to conduct
a thorough QT/QTc study. This type of study is a standardized clinical trial designed to evaluate
the potential for a drug to prolong the QT interval of the electrocardiogram (ECG), a key
indicator of arrhythmia risk.

o Study Design: A randomized, double-blind, placebo- and positive-controlled crossover study
in healthy volunteers.

e Dosing: Participants received therapeutic and supratherapeutic doses of propoxyphene, a
placebo, and a positive control (a drug known to prolong the QT interval).
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e Data Collection: Continuous ECG monitoring was performed at baseline and at multiple time
points after each dose. Blood samples were also taken to determine the concentration of the
drug in the blood.

e Primary Endpoint: The change from baseline in the corrected QT interval (QTc).

Efficacy Assessment (Systematic Review and Meta-
Analysis)
The conclusion that co-proxamol offered little to no efficacy advantage over paracetamol

alone was based on systematic reviews and meta-analyses of existing clinical trials.

o Data Sources: A comprehensive search of medical literature databases (e.g., MEDLINE,
Embase) for randomized controlled trials (RCTs) comparing co-proxamol to paracetamol,
placebo, or other analgesics for acute or chronic pain.

e Inclusion Criteria: Studies were included if they were RCTs, involved human subjects, and
measured pain intensity or relief as an outcome.

o Data Extraction and Analysis: Data on study design, patient characteristics, interventions,
and outcomes were extracted. Statistical methods (meta-analysis) were used to pool the
results of individual studies to obtain a more precise estimate of the overall effect.

Visualizing the Regulatory Pathway and Safety
Concerns

The following diagrams illustrate the logical flow of the regulatory decisions and the key safety
iIssues associated with co-proxamol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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